molecular formula C26H19BrN2O4S B11563470 4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol

4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol

Cat. No.: B11563470
M. Wt: 535.4 g/mol
InChI Key: DKIDUKLFNGFXPS-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of bromine, hydroxyl, and imine functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol typically involves multiple steps. One common method is the bromination of phenol, followed by the formation of the imine and sulfonyl groups. The bromination can be carried out using bromine and carbon disulfide solution, with the addition starting below 5°C and continuing under stirring for 2 hours . The imine formation involves the reaction of an aldehyde with an amine, while the sulfonyl group can be introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols.

Scientific Research Applications

4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and cross-coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The presence of functional groups like hydroxyl and imine allows it to form hydrogen bonds and interact with active sites of proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-({4-[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol is unique due to its combination of bromine, hydroxyl, imine, and sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H19BrN2O4S

Molecular Weight

535.4 g/mol

IUPAC Name

4-bromo-2-[[4-[4-[(4-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol

InChI

InChI=1S/C26H19BrN2O4S/c27-20-3-14-26(31)19(15-20)17-29-22-6-12-25(13-7-22)34(32,33)24-10-4-21(5-11-24)28-16-18-1-8-23(30)9-2-18/h1-17,30-31H

InChI Key

DKIDUKLFNGFXPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)Br)O)O

Origin of Product

United States

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